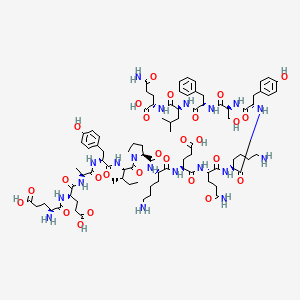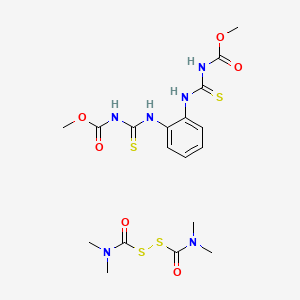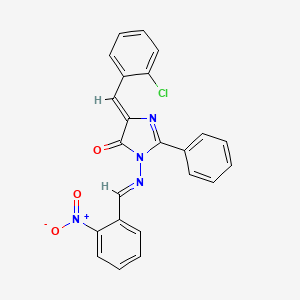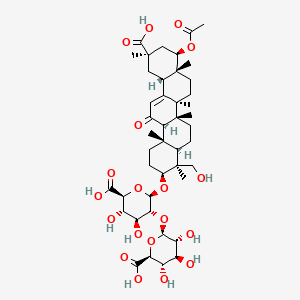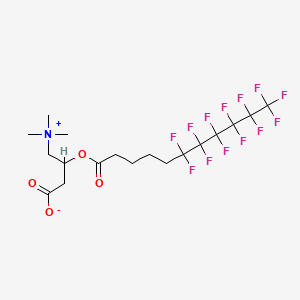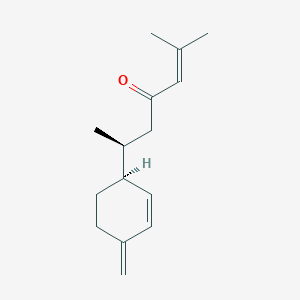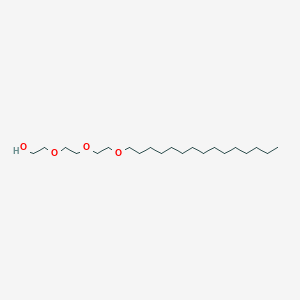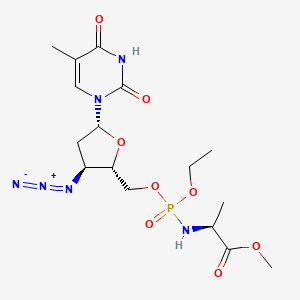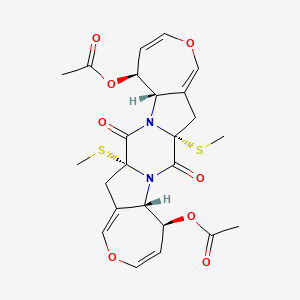
Didethiodi(methylthio)acetylaranotin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Didethiodi(methylthio)acetylaranotin is a complex natural product belonging to the epipolythiodiketopiperazine (ETP) family. It is derived from fungi and is known for its intricate structure and significant biological activities, including anticancer and antiviral properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Didethiodi(methylthio)acetylaranotin involves multiple steps, including the formation of a key cyclohexadienol-containing amino ester building block. The absolute stereochemistry of the amino ester building blocks is set through catalytic asymmetric (1,3)-dipolar cycloaddition reactions . The disulphide linkage, a crucial feature of this compound, is introduced using elemental sulfur .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Didethiodi(methylthio)acetylaranotin undergoes several types of chemical reactions, including:
Oxidation: The disulphide linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The disulphide linkage can be reduced to thiols.
Substitution: The disulphide linkage can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles like hydrogen sulfide and dimethyl disulfide are employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and thiols, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Didethiodi(methylthio)acetylaranotin has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of Didethiodi(methylthio)acetylaranotin involves its interaction with cellular targets through its disulphide linkage. This linkage can undergo redox reactions, leading to the formation of reactive sulfur species that can modify cellular proteins and enzymes. These modifications can disrupt cellular processes, leading to the compound’s anticancer and antiviral effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetylaranotin: A closely related compound with similar biological activities but differing in its disulphide linkage.
Bisdethiodi(methylthio)acetylaranotin: Another related compound with a similar structure but lacking the disulphide linkage.
Terrein: A compound isolated from the same fungal source with different biological activities.
Uniqueness
Didethiodi(methylthio)acetylaranotin is unique due to its complex structure, including the disulphide linkage, which is crucial for its biological activities. This structural feature distinguishes it from other similar compounds and contributes to its potent anticancer and antiviral properties .
Propriétés
Numéro CAS |
20485-02-3 |
|---|---|
Formule moléculaire |
C24H26N2O8S2 |
Poids moléculaire |
534.6 g/mol |
Nom IUPAC |
[(1R,4S,5S,12R,15S,16S)-16-acetyloxy-1,12-bis(methylsulfanyl)-2,13-dioxo-8,19-dioxa-3,14-diazapentacyclo[12.8.0.03,12.04,10.015,21]docosa-6,9,17,20-tetraen-5-yl] acetate |
InChI |
InChI=1S/C24H26N2O8S2/c1-13(27)33-17-5-7-31-11-15-9-23(35-3)22(30)26-20-16(12-32-8-6-18(20)34-14(2)28)10-24(26,36-4)21(29)25(23)19(15)17/h5-8,11-12,17-20H,9-10H2,1-4H3/t17-,18-,19-,20-,23+,24+/m0/s1 |
Clé InChI |
MNIWVYZRLOFLBX-KHTMQFLISA-N |
SMILES isomérique |
CC(=O)O[C@H]1C=COC=C2[C@@H]1N3C(=O)[C@@]4(CC5=COC=C[C@@H]([C@H]5N4C(=O)[C@@]3(C2)SC)OC(=O)C)SC |
SMILES canonique |
CC(=O)OC1C=COC=C2C1N3C(=O)C4(CC5=COC=CC(C5N4C(=O)C3(C2)SC)OC(=O)C)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


